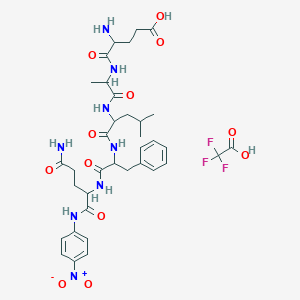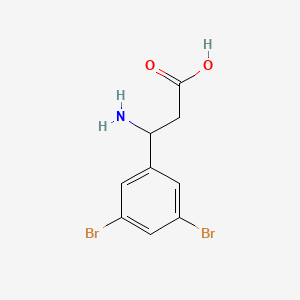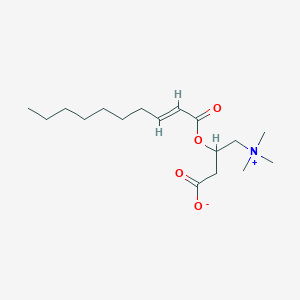
acetic acid;neodymium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;neodymium, also known as neodymium(III) acetate, is an inorganic compound composed of neodymium ions and acetate ions. It typically appears as a light purple solid and is known for its solubility in water and various organic solvents. The compound has the chemical formula
Nd(CH3COO)3
and is used in various scientific and industrial applications due to its unique properties .Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neodymium(III) acetate can be synthesized through several methods:
-
Reaction with Neodymium Oxide
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Hydroxide
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Carbonate
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2
-
Reaction with Neodymium Iron Boron
20CH3COOH+Nd2Fe14B→2Nd(CH3COO)3+7Fe(CH3COO)2+10H2+B
-
Reaction with Neodymium Chloride and Sodium Acetate
NdCl3+3Na(CH3COO)→Nd(CH3COO)3+3NaCl
Industrial Production Methods
Industrial production of neodymium(III) acetate often involves the reaction of neodymium oxide or neodymium hydroxide with acetic acid under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Neodymium(III) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate groups can be replaced by other ligands in coordination chemistry.
Complex Formation: It forms complexes with other organic and inorganic ligands.
Hydrolysis: In aqueous solutions, it can hydrolyze to form neodymium hydroxide and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as phosphines, amines, or other carboxylates under mild conditions.
Complex Formation: Often carried out in solvents like water, ethanol, or acetone at room temperature.
Hydrolysis: Occurs readily in water, especially at elevated temperatures.
Major Products
Substitution Reactions: Yield various neodymium complexes depending on the ligands used.
Complex Formation: Produces neodymium complexes with different coordination environments.
Hydrolysis: Results in neodymium hydroxide and acetic acid.
Aplicaciones Científicas De Investigación
Neodymium(III) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide-based luminescent probes for bioimaging and sensing.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of neodymium-doped lasers and in the manufacturing of high-strength permanent magnets
Mecanismo De Acción
The effects of neodymium(III) acetate are primarily due to the neodymium ion’s ability to form stable complexes with various ligands. These complexes can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling pathways. The paramagnetic nature of neodymium ions also makes them useful in imaging techniques .
Comparación Con Compuestos Similares
Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison
Neodymium(III) acetate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate exhibits stronger paramagnetic behavior, making it more suitable for applications in magnetic and optical devices .
Propiedades
Fórmula molecular |
C6H12NdO6 |
|---|---|
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
acetic acid;neodymium |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clave InChI |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)




![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)


![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)





